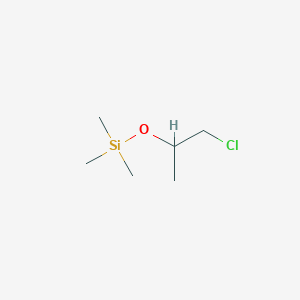
N-Desmethylpheniramine
説明
N-Desmethylpheniramine is a metabolite of pheniramine . It has a chemical formula of C15H18N2 and an average weight of 226.323 . The IUPAC name for this compound is methyl [3-phenyl-3-(pyridin-2-yl)propyl]amine .
Molecular Structure Analysis
The molecular structure of N-Desmethylpheniramine consists of a pyridine ring attached to a phenyl ring via a three-carbon chain, which also carries a methylamine group . The InChI key for this compound is GDCVFNAQLOMGMS-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving N-Desmethylpheniramine are not available, it’s known that reactive chemicals can undergo reactions that differ from the routine mainly in the rate at which they progress . The reaction rate and ability to control mark certain chemicals as warranting special precautions .Physical And Chemical Properties Analysis
N-Desmethylpheniramine has several physical and chemical properties. It has a logP value of 2.6, a pKa (Strongest Basic) of 10.18, a Hydrogen Acceptor Count of 2, and a Hydrogen Donor Count of 1 . It also has a Polar Surface Area of 24.92 Å2, a Rotatable Bond Count of 5, a Refractivity of 70.75 m3·mol-1, and a Polarizability of 26.46 Å^3 .科学的研究の応用
1. Behavioral and Cognitive Effects in Children with Comorbid Disorders
N-Desmethylpheniramine, as a metabolite of desipramine, has been studied in the context of its effects on behavior and mood. For instance, the efficacy of desipramine, a related compound, in treating problems of inattention, hyperactivity, oppositional/aggressive symptoms, self-control, and mood in children with comorbid mood and behavior disorders has been examined. This research demonstrates its potential use in pediatric psychopharmacology, particularly for attention-deficit hyperactivity disorder and mood disorders (Carlson, Rapport, Kelly, & Pataki, 1995).
2. Cognitive Function in Psychiatrically Hospitalized Children
Related research has also delved into the effects of desipramine on cognitive function in children with attention-deficit hyperactivity disorder and mood disorder. The findings indicate that desipramine, along with other medications, can positively affect cognitive functions like short-term memory and visual problem-solving (Rapport, Carlson, Kelly, & Pataki, 1993).
3. Neuroprotective Effects
Another significant area of research is the neuroprotective effects of desipramine. It's been found to induce heme oxygenase-1 expression in dopaminergic neurons, suggesting its potential in neuroprotection and relevance in neurological disorders like Parkinson’s disease (Lin et al., 2012).
4. Impact on Narcolepsy Symptoms
The compound has also been researched for its effects on narcolepsy symptoms. Studies have shown that desmethylimipramine can be effective in relieving symptoms like cataplectic attacks, sleep paralysis, and hypnagogic hallucinations in narcoleptic patients (Hishikawa, Ida, Nakai, & Kaneko, 1966).
5. ADHD Symptomatology in PTSD Model
In animal models of PTSD, combined treatment with methylphenidate and desipramine improved PTSD symptomatology. This suggests the potential application of N-Desmethylpheniramine and its related compounds in treating PTSD symptoms, especially when comorbid with ADHD (Aga-Mizrachi et al., 2014).
作用機序
The mechanism of action of N-Desmethylpheniramine is likely similar to that of pheniramine, its parent compound. Pheniramine competes with histamine for the histamine H1 receptor, acting as an inverse agonist once bound . The reduction in H1 receptor activity is responsible for reduced itching as well as reduced vasodilation and capillary leakage leading to less redness and edema .
特性
IUPAC Name |
N-methyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-16-12-10-14(13-7-3-2-4-8-13)15-9-5-6-11-17-15/h2-9,11,14,16H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVFNAQLOMGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891491 | |
| Record name | N-Desmethylpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylpheniramine | |
CAS RN |
19428-44-5 | |
| Record name | N-Desmethylpheniramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
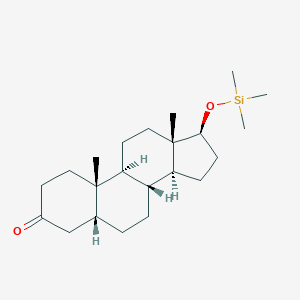


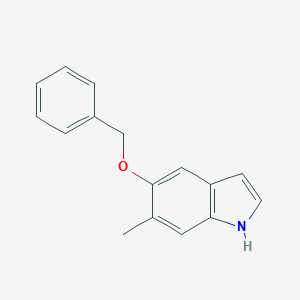
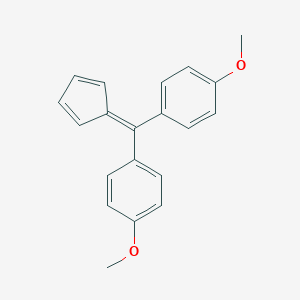

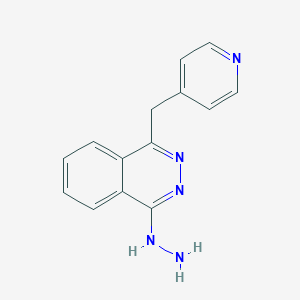
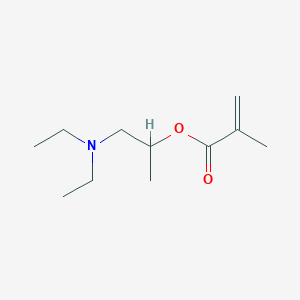

![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
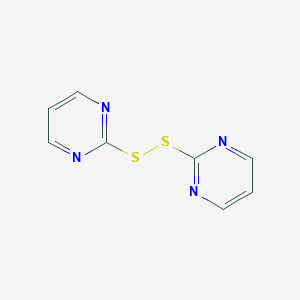
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
